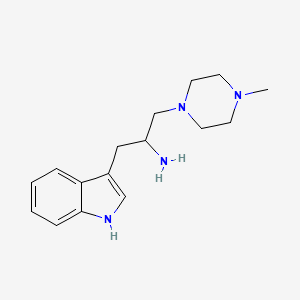

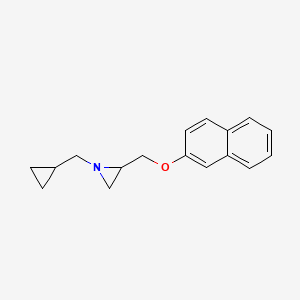

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel drug candidate that has been developed for the treatment of major depressive disorder (MDD). It is a combination of buprenorphine, a partial agonist of the mu-opioid receptor, and samidorphan, an antagonist of the mu-opioid receptor. ALKS 5461 is expected to be a safer and more effective alternative to traditional antidepressants, which often have significant side effects and limited efficacy.

Aplicaciones Científicas De Investigación

Dual Inhibitor Potential

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine and its derivatives have been explored for their potential as dual inhibitors. Specifically, indole derivatives have been identified as cholinesterase and monoamine oxidase dual inhibitors, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Synthesis of Novel Compounds

This compound has been involved in the synthesis of new chemical entities. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide have been synthesized from it, leading to new structures with potential medicinal value (Yang Jing, 2010).

Reactions and Rearrangements

Reactions involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been studied to produce rearranged amides, which could be used to produce various substituted tryptamines or indole-3-acetic acids, demonstrating the versatility of this compound in synthetic organic chemistry (Sanchez & Parcell, 1990).

Serotonin Receptor Ligands

Indole derivatives, including compounds structurally similar to 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, have been identified as potent ligands for serotonin receptors. These compounds have been investigated for their therapeutic potential in treating cognitive impairments, showcasing their significance in neuroscience and pharmacology (Latacz et al., 2019).

Antimicrobial Applications

Some derivatives of this compound have demonstrated promising antimicrobial activities against various bacteria and yeast, indicating potential applications in the development of new antimicrobial agents (Behbehani et al., 2011).

Synthesis Techniques

Novel synthesis techniques involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been developed. For instance, efficient syntheses of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones have been reported, showcasing advances in stereoselective synthesis (Peng et al., 2013).

DNA Binding Studies

Certain indole derivatives related to this compound have been studied for their ability to bind to DNA's minor groove, indicating potential applications in molecular biology and drug development (Clark et al., 1998).

Anticancer Activity

Derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been synthesized and evaluated for their anticancer activity, with several compounds showing moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWTDIHYZXFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)